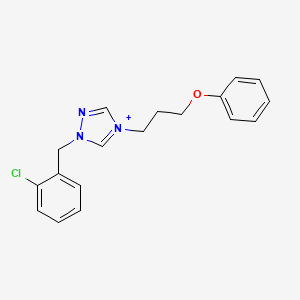
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts This compound is characterized by the presence of a triazole ring substituted with a 2-chlorobenzyl group and a 3-phenoxypropyl group
Métodos De Preparación
The synthesis of 1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3-phenoxypropyl bromide.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Substitution Reactions: The 2-chlorobenzyl and 3-phenoxypropyl groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorobenzyl or 3-phenoxypropyl groups are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparación Con Compuestos Similares
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as:
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazole: This compound lacks the triazolium ion, which may result in different chemical and biological properties.
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-amine: The presence of an amine group instead of the triazolium ion can lead to variations in reactivity and biological activity.
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-thiol:
The uniqueness of this compound lies in its specific combination of substituents and the presence of the triazolium ion, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19ClN3O+ |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-4-(3-phenoxypropyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H19ClN3O/c19-18-10-5-4-7-16(18)13-22-15-21(14-20-22)11-6-12-23-17-8-2-1-3-9-17/h1-5,7-10,14-15H,6,11-13H2/q+1 |
Clave InChI |
SPQOFOABVAFZRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCC[N+]2=CN(N=C2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



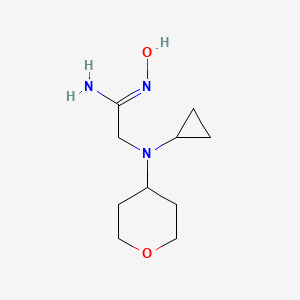
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)
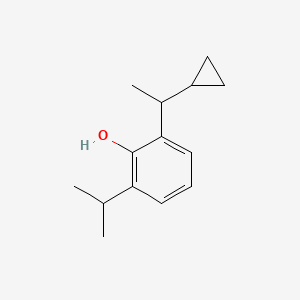
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)


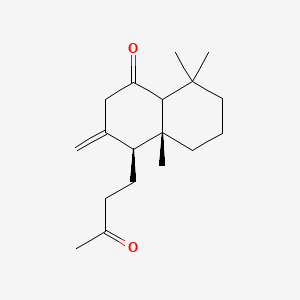
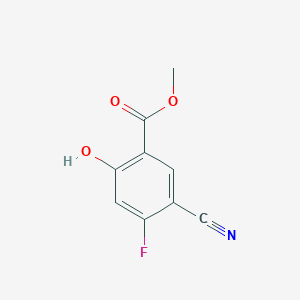
![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
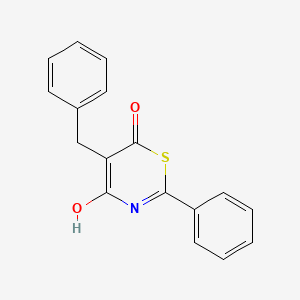

![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
